1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways due to their presence in a wide range of pharmaceuticals .
Pharmacokinetics
A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides, has been identified as a potent and orally bioavailable inhibitor , suggesting potential bioavailability of this compound.
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinazoline core and the subsequent attachment of the piperidine moiety. The synthetic route may involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-[3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-[3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide can be compared with other quinazoline derivatives and piperidine-containing compounds:
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapies, also feature a quinazoline core. the presence of the piperidine moiety in 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-4-carboxamide may confer unique properties.
Piperidine-Containing Compounds: Compounds like piperidine itself and its derivatives are known for their pharmacological activity. The combination of the piperidine moiety with the quinazoline core in this compound may result in enhanced biological activity and specificity.
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-9-8-22-17(25)13-3-2-12(10-14(13)20-18(22)27)16(24)21-6-4-11(5-7-21)15(19)23/h2-3,10-11H,4-9H2,1H3,(H2,19,23)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUIVXZXZLIZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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